Butyl butyryllactate

Description

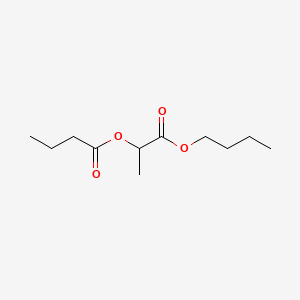

Structure

3D Structure

Properties

IUPAC Name |

(1-butoxy-1-oxopropan-2-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-6-8-14-11(13)9(3)15-10(12)7-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORZZKKLCYMBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044831 | |

| Record name | 1-Butoxy-1-oxopropan-2-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a sweet-sour, buttermilk odour | |

| Record name | Butyl butyryllactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in organic solvents, oils, propylene glycol, miscible at room temperature (in ethanol) | |

| Record name | Butyl butyryllactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.966-0.978 | |

| Record name | Butyl butyryllactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7492-70-8 | |

| Record name | Butyl butyryllactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7492-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl butyryllactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl butyryllactate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butoxy-1-oxopropan-2-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl O-butyryllactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL BUTYRYLLACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCR0ONT89C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl butyryllactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Butyl Butyryllactate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of butyl butyryllactate. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Identity and Structure

Butyl butyryllactate is a diester that is formally the result of the condensation of the carboxy group of 2-(butanoyloxy)propanoic acid with butan-1-ol.[1] It is recognized for its role as a flavoring agent and has also been identified as a plant metabolite.[1]

IUPAC Name: (1-butoxy-1-oxopropan-2-yl) butanoate[1] Synonyms: Butyl butyryl lactate, Butyl O-butyryllactate, Butyl butyrolactate[1] CAS Number: 7492-70-8[2][3] Molecular Formula: C₁₁H₂₀O₄[2][] SMILES: CCCCOC(=O)C(C)OC(=O)CCC[1][5]

A diagram illustrating the chemical structure of Butyl Butyryllactate is provided below.

Figure 1: Chemical Structure of Butyl Butyryllactate

Physicochemical Properties

Butyl butyryllactate is a colorless to pale yellow liquid.[1][3] It is characterized by a sweet-sour, buttermilk-like odor.[1][3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 216.27 g/mol | [1][2][] |

| Boiling Point | 90 °C at 2 mm Hg | [3][5][6] |

| 233.49 °C (EPI 4.0) | [] | |

| 254 - 256 °C | [7] | |

| 272.1 °C at 760 mmHg | [8] | |

| Density | 0.966 - 0.978 g/mL | [1][3] |

| 0.972 g/mL at 25 °C | [5][6] | |

| 0.970 - 0.974 at 25 °C | [] | |

| 0.970 - 0.976 at 20°C | [9] | |

| Refractive Index | 1.417 - 1.427 at 20°C | [1][3][10] |

| 1.415 - 1.425 at 20°C | [5][6] | |

| 1.420 - 1.423 at 20°C | [][7] | |

| Solubility | Slightly soluble in water. Soluble in organic solvents, oils, and propylene glycol. Miscible with ethanol. | [1][3][6][11] |

| Flash Point | >110°C | [10][] |

| 124.6 °C | [8] | |

| 95°C (closed cup) | [13] | |

| Appearance | Colorless to pale yellow liquid | [1][3][][6][7][8][10] |

| Odor | Sweet-sour, buttermilk odor | [1][3] |

| Buttery, fruity, and somewhat cheesy | [] |

Experimental Protocols

Synthesis of Butyl Butyryllactate

Several methods for the synthesis of butyl butyryllactate have been reported. A common laboratory-scale synthesis involves a two-step, one-pot process.[] Another method involves the direct acetylation of butyl lactate with butyric anhydride.[14][15]

Method 1: One-Pot Synthesis from n-Butanol and Lactic Acid []

-

Esterification to Butyl Lactate:

-

In a 1000 mL four-necked flask, combine n-butanol (267.8g), lactic acid (227.6g), and concentrated sulfuric acid (4.0g).

-

Heat the mixture to 100°C and maintain for 2 hours.

-

Subject the mixture to vacuum-assisted water separation for 2 hours at an internal temperature of approximately 90°C.

-

After water separation is complete, cool the mixture to below 30°C.

-

Neutralize the concentrated sulfuric acid by adding solid potassium carbonate (5.0g) with stirring. Let it stand for 15 minutes.

-

Filter the mixture to collect the filtrate.

-

Purify the filtrate using a plug column to obtain butyl lactate.

-

-

Acylation to Butyl Butyryllactate:

-

In a dry and clean cold-hot integrated machine, add the obtained butyl lactate (262.2g) and concentrated sulfuric acid (1.2g).

-

Control the temperature at 35-40°C.

-

Add butyric anhydride (265.0g) dropwise, carefully controlling the addition rate.

-

After the addition is complete, allow the reaction to proceed.

-

Once the reaction is complete, cool the vessel to below 30°C.

-

Neutralize the mixture by adding solid potassium carbonate (2.0g) and let it stand for 15 minutes.

-

Filter to collect the filtrate.

-

Subject the filtrate to fractional distillation to obtain butyl butyryllactate.

-

Method 2: Direct Acetylation of Butyl Lactate [14][16]

-

Reaction Setup:

-

In a dry and clean reactor, add concentrated sulfuric acid and butyl lactate.

-

Use a cold-hot integrated machine to maintain the temperature in the kettle.

-

-

Acylation:

-

Slowly add butyric anhydride dropwise, ensuring the temperature in the kettle does not exceed 60°C.

-

After the dropwise addition, maintain the temperature for the heat preservation reaction to proceed.

-

-

Work-up and Purification:

-

After the reaction, cool the mixture.

-

Neutralize the concentrated sulfuric acid by adding solid potassium carbonate.

-

Perform suction filtration for solid-liquid separation.

-

Rectify the crude product to obtain butyl butyryllactate.

-

The following diagram illustrates the general workflow for the synthesis of butyl butyryllactate.

References

- 1. Butyl Butyryllactate | C11H20O4 | CID 24114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. Food safety and quality: details [fao.org]

- 5. Butyl butyryllactate = 98 , FCC, FG 7492-70-8 [sigmaaldrich.com]

- 6. Butyl butyryllactate | 7492-70-8 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Butyl butyryllactate|lookchem [lookchem.com]

- 9. BUTYL BUTYRYL LACTATE NATURAL EU BESTALLY [ventos.com]

- 10. aurochemicals.com [aurochemicals.com]

- 11. butyl butyryl lactate, 7492-70-8 [thegoodscentscompany.com]

- 13. consolidated-chemical.com [consolidated-chemical.com]

- 14. Butyl butyryllactate [handomchemicals.com]

- 15. chembk.com [chembk.com]

- 16. CN115073290A - Method for preparing butyl butyryl lactate with high yield without additional wastewater - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Butyl Butyryllactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Butyl butyryllactate (CAS No. 7492-70-8), a versatile ester with applications in the flavor, fragrance, and pharmaceutical industries. This document outlines its boiling point and density, details the experimental methodologies for their determination, and presents a generalized workflow for these analytical procedures.

Physical Properties of Butyl Butyryllactate

Butyl butyryllactate is a colorless to pale yellow liquid with a characteristic sweet, buttery, and creamy odor.[1][2] It is a diester formed from the condensation of 2-(butanoyloxy)propanoic acid with butan-1-ol.[1] Its key physical properties are summarized in the table below. It is important to note that variations in reported values can be attributed to differences in measurement conditions and sample purity.

Table 1: Summary of Physical Properties of Butyl Butyryllactate

| Physical Property | Reported Values | Conditions |

| Boiling Point | 254 - 256 °C | Atmospheric Pressure |

| ~210 °C | Not specified | |

| 233.49 °C | EPI 4.0 Prediction | |

| 272.1 °C | 760 mmHg | |

| 236 °C | Not specified | |

| 250-255 °C | Not specified | |

| 90 °C | 2 mmHg (Reduced Pressure)[3][4][5][6][7] | |

| Density | 0.966 - 0.978 g/cm³ | Not specified |

| 0.972 g/mL | 25 °C[3][4] | |

| 0.984 - 0.988 g/cm³ | 25 °C | |

| 0.994 g/cm³ | Not specified | |

| 1.02 g/cm³ | Not specified |

Experimental Protocols for Physical Property Determination

Accurate determination of boiling point and density is crucial for the characterization, quality control, and process development of Butyl butyryllactate. The following sections detail standard experimental methodologies for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant. Several methods can be employed for its determination.

a) Distillation Method

This is a classical and widely used method for determining the boiling point of a liquid, especially when a sufficient quantity of the sample is available (typically > 5 mL).

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place a known volume of Butyl butyryllactate into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

-

For boiling points measured at pressures other than atmospheric pressure (760 mmHg), a pressure correction is necessary.

-

b) Thiele Tube Method (Micro-method)

This method is suitable when only a small sample of Butyl butyryllactate is available.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, and a heat source.

-

Procedure:

-

A few drops of Butyl butyryllactate are placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Density is defined as the mass of a substance per unit volume. It is an important parameter for quality control and for converting mass to volume measurements.

a) Pycnometer Method

This is a highly accurate method for determining the density of liquids.

-

Apparatus: Pycnometer (a glass flask with a precisely known volume), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m_pycnometer).

-

Fill the pycnometer with distilled water of a known temperature and density, and weigh it (m_pycnometer+water). The volume of the pycnometer can then be calculated.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with Butyl butyryllactate and bring it to the same temperature as the water in the water bath.

-

Weigh the pycnometer filled with the sample (m_pycnometer+sample).

-

The mass of the Butyl butyryllactate sample is calculated by subtracting the mass of the empty pycnometer.

-

The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

-

b) Hydrometer Method

This method provides a direct and rapid measurement of density.

-

Apparatus: Hydrometer, a graduated cylinder of appropriate size.

-

Procedure:

-

Pour the Butyl butyryllactate sample into a clean, dry graduated cylinder, ensuring there is enough liquid to allow the hydrometer to float freely without touching the sides or bottom.

-

Gently lower the hydrometer into the liquid and give it a slight spin to ensure it is floating vertically.

-

Read the density value from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem. The reading should be taken from the bottom of the meniscus.

-

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound like Butyl butyryllactate.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. vernier.com [vernier.com]

- 3. phillysim.org [phillysim.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. homesciencetools.com [homesciencetools.com]

Solubility of Butyl Butyryllactate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of butyl butyryllactate in various organic solvents. This information is critical for researchers and professionals involved in drug development, formulation, and chemical synthesis, where butyl butyryllactate may be used as a solvent, plasticizer, or flavoring agent.

Introduction to Butyl Butyryllactate

Butyl butyryllactate (CAS No: 7492-70-8) is the ester of butyl alcohol and butyryllactic acid.[1] It is a colorless to pale yellow liquid with a sweet, buttery, and creamy odor.[2] Due to its sensory properties and good solvency, it finds applications in the food, fragrance, and pharmaceutical industries.[3] A clear understanding of its solubility profile is essential for its effective utilization in various applications.

Physicochemical Properties of Butyl Butyryllactate

A summary of the key physicochemical properties of butyl butyryllactate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₄ | [1][4] |

| Molecular Weight | 216.27 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Buttery, cheesy | [2] |

| Boiling Point | 90 °C at 2 mmHg | [6] |

| Density | 0.966-0.978 g/cm³ at 25°C | [4] |

| Refractive Index | 1.417-1.427 at 20°C | [4] |

| Flash Point | >110°C | [2] |

| Water Solubility | Slightly soluble (estimated 150.2 mg/L at 25°C) | [7] |

Solubility Profile in Organic Solvents

The following table summarizes the qualitative and semi-quantitative solubility of butyl butyryllactate in common organic solvents based on available data.

| Solvent | IUPAC Name | Polarity | Solubility/Miscibility | Reference |

| Ethanol | Ethanol | Polar Protic | Miscible | [4][8] |

| Methanol | Methanol | Polar Protic | Soluble | Inferred from general statements |

| Acetone | Propan-2-one | Polar Aprotic | Soluble | Inferred from general statements |

| Ethyl Acetate | Ethyl ethanoate | Polar Aprotic | Soluble | Inferred from general statements |

| Dichloromethane | Dichloromethane | Polar Aprotic | Soluble | Inferred from general statements |

| Toluene | Toluene | Nonpolar | Soluble | Inferred from general statements |

| Hexane | Hexane | Nonpolar | Soluble | Inferred from general statements |

| Propylene Glycol | Propane-1,2-diol | Polar Protic | Soluble | [6][7][8] |

| Fixed Oils | - | Nonpolar | Soluble | [7] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of butyl butyryllactate in an organic solvent using the isothermal shake-flask method. This method is considered a reliable technique for establishing equilibrium solubility.

4.1. Materials

-

Butyl butyryllactate (purity > 98%)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Syringes and syringe filters (0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of butyl butyryllactate to a series of glass vials. The exact amount should be sufficient to ensure that a solid phase (undissolved liquid) remains at equilibrium.

-

Solvent Addition: Add a known volume or weight of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of butyl butyryllactate in the solvent remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved butyl butyryllactate.

-

Sampling: Carefully withdraw a sample from the clear supernatant (the solvent phase) using a syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

Analysis: Determine the concentration of butyl butyryllactate in the solvent sample using a pre-calibrated analytical method.

-

Gas Chromatography (GC-FID): This is a highly sensitive and specific method. Prepare a calibration curve by injecting known concentrations of butyl butyryllactate in the same solvent into the GC. The concentration of the unknown sample can then be determined from this curve.

-

Refractive Index: For binary systems, a calibration curve of refractive index versus concentration can be created. This method is simpler but less specific than GC.

-

-

Data Calculation: The solubility is expressed as the mass of solute per unit mass or volume of the solvent (e.g., g/100 g or g/100 mL).

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a general workflow for the synthesis and purification of butyl butyryllactate.

Caption: Experimental workflow for determining the solubility of butyl butyryllactate.

Caption: General workflow for the synthesis and purification of butyl butyryllactate.

References

- 1. CAS 7492-70-8: Butyl butyryllactate | CymitQuimica [cymitquimica.com]

- 2. aurochemicals.com [aurochemicals.com]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. Food safety and quality: details [fao.org]

- 5. Butyl butyryllactate = 98 , FCC, FG 7492-70-8 [sigmaaldrich.com]

- 6. Butyl butyryllactate | 7492-70-8 [chemicalbook.com]

- 7. butyl butyryl lactate, 7492-70-8 [thegoodscentscompany.com]

- 8. Butyl Butyryllactate | C11H20O4 | CID 24114 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Elusive Presence of Butyl Butyryllactate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl butyryllactate, a compound recognized for its creamy, buttery, and subtly fruity sensory profile, is a permitted flavoring agent in the food industry. While its synthetic production and application are well-documented, its natural occurrence in food products is remarkably sparse in scientific literature. This technical guide synthesizes the current, limited knowledge on the natural presence of butyl butyryllactate, details hypothetical biosynthetic pathways, and provides generalized experimental protocols that can be adapted for its detection and quantification. The significant data gap in this area presents a clear opportunity for future research in food chemistry and metabolomics.

Introduction

Butyl butyryllactate (CAS No. 7492-70-8) is a diester of lactic acid, butanol, and butyric acid.[1] It is valued in the flavor industry for its ability to impart creamy and buttery notes, making it a useful component in flavor formulations for dairy products, baked goods, and confectioneries.[2][3] Despite its use as a "nature-identical" flavoring, verifiable evidence of its natural occurrence and concentration in common foodstuffs is exceptionally limited. This guide aims to provide a comprehensive overview of the current state of knowledge, highlighting the significant research gaps that need to be addressed.

Natural Occurrence: Anecdotal Evidence and Research Gaps

The natural presence of butyl butyryllactate in food is more anecdotal than firmly established in peer-reviewed literature. While some sources suggest its presence in certain fruits like strawberries, recent comprehensive analyses of volatile organic compounds (VOCs) in various Korean, American, and Japanese strawberry cultivars did not identify butyl butyryllactate among the hundreds of compounds detected.[4][5][6][7][8]

This stark lack of quantitative data prevents the creation of a table summarizing its natural concentrations in food, as initially intended. The current body of scientific literature suggests that if butyl butyryllactate does occur naturally in food, its concentrations are likely very low and not easily detected by standard VOC analysis, or it is present in uncommonly consumed food sources.

Sensory Profile

The sensory characteristics of butyl butyryllactate are well-defined, contributing to its use in the flavor industry.

| Sensory Attribute | Description |

| Odor | Creamy, buttery, with sweet and slightly fruity undertones.[2][11] |

| Taste | Mildly cheesy, buttery, and creamy. |

Hypothetical Biosynthesis of Butyl Butyryllactate

While no specific biosynthetic pathway for butyl butyryllactate has been elucidated in plants or microorganisms, a plausible pathway can be hypothesized based on known metabolic routes for other lactate esters. The formation would likely involve a multi-step enzymatic process.

A potential microbial biosynthesis pathway could be engineered in a host organism like Escherichia coli.[12][13] This hypothetical pathway involves the condensation of lactyl-CoA with butanol, catalyzed by an alcohol acyltransferase (AAT). The precursors—lactyl-CoA and butanol—would themselves be generated from central metabolism (e.g., from glucose) through engineered metabolic pathways.

Below is a Graphviz diagram illustrating this hypothetical biosynthetic pathway.

Caption: Hypothetical microbial biosynthesis of butyl butyryllactate.

Experimental Protocols for Detection and Quantification

Given the absence of specific, validated methods for butyl butyryllactate in food matrices, this section outlines a general workflow and protocol that can be adapted for its analysis, primarily using gas chromatography-mass spectrometry (GC-MS), a standard technique for volatile and semi-volatile compound analysis.[14][15][16]

General Experimental Workflow

The diagram below illustrates a typical workflow for the analysis of volatile esters like butyl butyryllactate from a food sample.

Caption: General workflow for butyl butyryllactate analysis.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the food matrix.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for volatile compounds.

-

Sample Preparation: Homogenize a known weight of the food sample (e.g., 5 g of fruit puree) in a sealed headspace vial. An internal standard (e.g., a deuterated analog of butyl butyryllactate or a structurally similar ester not present in the sample) should be added.

-

Incubation: Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: Transfer the fiber to the GC inlet, where the adsorbed compounds are thermally desorbed for analysis.[17]

-

-

Liquid-Liquid Extraction (LLE): This classic technique is suitable for less volatile compounds or when a higher sample capacity is needed.

-

Sample Preparation: Homogenize the food sample with a solvent immiscible with the sample matrix (e.g., dichloromethane or a hexane/ether mixture). Add an internal standard.

-

Extraction: Agitate the mixture vigorously to ensure efficient partitioning of the analyte into the organic solvent.

-

Phase Separation: Separate the organic layer, for example by centrifugation.

-

Concentration: Dry the organic extract (e.g., with anhydrous sodium sulfate) and concentrate it under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS injection.[18]

-

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. This program should be optimized to ensure good separation from other matrix components.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 40-350) for initial identification. For quantification, Selected Ion Monitoring (SIM) mode should be used for higher sensitivity and selectivity, monitoring characteristic ions of butyl butyryllactate.

-

Mass Spectral Data: The mass spectrum of butyl butyryllactate would be expected to show characteristic fragments resulting from the loss of butoxy, butyryloxy, and other alkyl groups.

-

Quantification

Quantification is achieved by creating a calibration curve using standards of pure butyl butyryllactate.

-

Prepare a series of standard solutions of butyl butyryllactate at different concentrations in a solvent or a matrix matched to the sample.

-

Spike each standard solution with the same concentration of the internal standard as used in the samples.

-

Analyze the standards using the same GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of butyl butyryllactate to the peak area of the internal standard against the concentration of butyl butyryllactate.

-

Determine the concentration of butyl butyryllactate in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion and Future Perspectives

The natural occurrence of butyl butyryllactate in food products remains a largely unexplored area of food science. While it is an established flavoring agent, its presence as a natural constituent of common foods is not well-supported by current scientific literature. The anecdotal mentions of its presence in strawberries and other natural sources require rigorous scientific validation through targeted analytical studies.

Future research should focus on:

-

Targeted Screening: Employing sensitive analytical techniques like GC-MS/MS or GCxGC-TOFMS to screen a wide variety of fruits, fermented foods, and dairy products for the presence of butyl butyryllactate.

-

Quantitative Studies: Once identified, developing and validating robust analytical methods to accurately quantify its concentration in different food matrices.

-

Biosynthetic Pathway Elucidation: Utilizing metabolomics and transcriptomics to investigate the potential enzymatic pathways responsible for its formation in plants or microorganisms where it is confirmed to be present.

Addressing these research gaps will not only enhance our understanding of food flavor chemistry but also provide a more solid scientific basis for the "nature-identical" status of this widely used flavoring compound.

References

- 1. Butyl Butyryllactate | C11H20O4 | CID 24114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. butyl butyryl lactate, 7492-70-8 [thegoodscentscompany.com]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. Analysis of volatile organic compounds in Korean-bred strawberries: insights for improving fruit flavor [ouci.dntb.gov.ua]

- 5. Frontiers | Analysis of volatile organic compounds in Korean-bred strawberries: insights for improving fruit flavor [frontiersin.org]

- 6. Analysis of volatile organic compounds in Korean-bred strawberries: insights for improving fruit flavor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hst-j.org [hst-j.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Genotoxicity and subchronic toxicity evaluation of dried Euglena gracilis ATCC PTA-123017 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ateneodellolfatto.com [ateneodellolfatto.com]

- 12. researchgate.net [researchgate.net]

- 13. Microbial biosynthesis of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. d-nb.info [d-nb.info]

- 16. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strawberry Volatile Organic Compounds for Targeted Metabolomics: The AMDIS Strawberry User Library from Korean Germplasm [mdpi.com]

- 18. pure.au.dk [pure.au.dk]

The Future of Flavor and Fragrance: A Technical Guide to the Sustainable Synthesis of Butyl Butyryllactate

For Immediate Release

A comprehensive technical guide detailing the synthesis of butyl butyryllactate from renewable resources has been compiled for researchers, scientists, and professionals in the drug development and specialty chemical industries. This whitepaper outlines chemical, chemo-enzymatic, and fully microbial pathways for producing this valuable ester, emphasizing sustainable and green chemistry principles.

Butyl butyryllactate, a compound with a desirable buttery and fruity aroma, is gaining traction in the flavor, fragrance, and solvent industries. Traditionally produced through chemical synthesis, this guide explores innovative and sustainable routes starting from renewable feedstocks such as lignocellulosic biomass. The transition to bio-based production methods offers significant advantages, including reduced environmental impact and the potential for a more secure and sustainable supply chain.

This in-depth guide provides a comparative analysis of different synthesis strategies, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and implementation in a research and development setting.

From Biomass to Building Blocks: The Renewable Precursors

The sustainable synthesis of butyl butyryllactate begins with the production of its key precursors, lactic acid and n-butanol, from renewable biomass.

Bio-Lactic Acid Production: Lactic acid can be efficiently produced from lignocellulosic biomass through a multi-step process involving pretreatment, enzymatic hydrolysis to release fermentable sugars (glucose and xylose), and subsequent fermentation by various microorganisms. Lactic acid bacteria (LAB), such as various species of Lactobacillus, are commonly employed for this purpose. Fungi, like those of the genus Rhizopus, are also utilized for their ability to produce high-purity L-lactic acid.

Bio-Butanol Production: Bio-butanol is primarily produced via the Acetone-Butanol-Ethanol (ABE) fermentation of biomass-derived sugars. This process utilizes various species of Clostridium, such as Clostridium acetobutylicum, C. beijerinckii, and C. saccharoperbutylacetonicum. Metabolic engineering efforts are continuously improving the efficiency and selectivity of these microbial factories for butanol production.

Synthesis Pathways for Butyl Butyryllactate

This guide details three primary routes for the synthesis of butyl butyryllactate from these renewable precursors:

-

Two-Step Chemical Synthesis: This conventional approach serves as a benchmark for comparison. It involves the initial esterification of lactic acid with butanol to form butyl lactate, followed by the acylation of the hydroxyl group of butyl lactate with butyric anhydride to yield the final product.

-

Two-Step Chemo-Enzymatic Synthesis: This hybrid approach combines the advantages of both chemical and biological catalysis. The first step, the formation of butyl lactate, can be achieved through traditional chemical esterification or, for a greener process, through lipase-catalyzed esterification. The second step then utilizes a lipase to catalyze the acylation of butyl lactate with butyric acid or its anhydride. This method offers milder reaction conditions and higher selectivity compared to the purely chemical route.

-

Conceptual Fully Microbial Synthesis: While not yet fully established as a one-pot process for butyl butyryllactate, this guide outlines a conceptual pathway based on the successful microbial co-culture synthesis of the related compound, butyl butyrate. This would involve the co-fermentation of engineered microorganisms, one producing lactic acid and the other producing butanol and butyric acid, with the final esterification step potentially catalyzed by an endogenous or exogenously added lipase.

Quantitative Data and Experimental Protocols

For each synthesis route, this guide provides detailed experimental protocols and summarizes key quantitative data in the tables below to allow for easy comparison.

Table 1: Comparison of Butyl Butyryllactate Synthesis Routes

| Parameter | Two-Step Chemical Synthesis | Two-Step Chemo-Enzymatic Synthesis |

| Catalyst | Concentrated H₂SO₄ | Lipase (e.g., Novozym 435) |

| Step 1 Yield (Butyl Lactate) | ~78.8%[1] | High (literature on related esters suggests >90%) |

| Step 2 Yield (Acylation) | High (overall yield ~74.6-86.6%)[1] | High (literature on related esters suggests >90%) |

| Reaction Temperature | Step 1: ~90-100°C; Step 2: ~35-40°C[1] | Typically 40-70°C |

| Byproducts | Water, salt from neutralization | Water |

| Environmental Impact | Use of strong acid, potential for waste generation | Milder conditions, biodegradable catalyst |

Table 2: Detailed Experimental Protocols

| Synthesis Route | Step | Detailed Methodology |

| Two-Step Chemical Synthesis | 1. Synthesis of Butyl Lactate | In a 1000 mL four-necked flask, combine n-butanol (267.8g), lactic acid (227.6g), and concentrated sulfuric acid (4.0g). Heat the mixture to 100°C and maintain for 2 hours. Subject the mixture to vacuum-assisted water separation for 2 hours at an internal temperature of approximately 90°C. After cooling to below 30°C, add solid potassium carbonate (5.0g) to neutralize the sulfuric acid. Filter to collect the crude butyl lactate. Purify by fractional distillation.[1] |

| 2. Synthesis of Butyl Butyryllactate | To the purified butyl lactate (262.2g), add concentrated sulfuric acid (1.2g). Control the temperature at 35-40°C and add butyric anhydride (265.0g) dropwise. After the reaction, neutralize with a sodium carbonate solution, wash with water, and dry. Purify the final product by fractional distillation.[1] | |

| Two-Step Chemo-Enzymatic Synthesis | 1. Enzymatic Synthesis of Butyl Lactate | In a suitable reactor, combine bio-lactic acid and bio-butanol (e.g., 1:3 molar ratio) in a solvent such as hexane. Add an immobilized lipase (e.g., Novozym 435, 5-10% w/w of substrates). Incubate at a controlled temperature (e.g., 50-70°C) with agitation. Monitor the reaction progress by GC. After completion, filter to recover the enzyme for reuse. Remove the solvent by rotary evaporation to obtain butyl lactate. |

| 2. Enzymatic Acylation of Butyl Lactate | In a sealed flask, dissolve the bio-based butyl lactate and butyric acid (or butyric anhydride) in a suitable organic solvent (e.g., n-hexane). Add an immobilized lipase (e.g., Novozym 435, 5-10% w/w). Incubate at a controlled temperature (e.g., 40-50°C) with constant agitation. Monitor the reaction. Upon completion, filter to remove the lipase. The solvent can be removed by rotary evaporation to yield high-purity butyl butyryllactate. |

Visualizing the Pathways and Workflows

To further clarify the processes, this guide includes diagrams generated using the Graphviz DOT language, illustrating the key signaling pathways and experimental workflows.

References

Thermogravimetric Analysis of Butyl Butyryllactate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl butyryllactate is a diester recognized for its role as a flavoring agent.[1][2] This document aims to provide a comprehensive technical guide on the thermogravimetric analysis (TGA) of Butyl butyryllactate. However, a detailed literature search did not yield specific studies on the thermogravimetric analysis of this particular compound. Therefore, this guide will establish a foundational understanding of the anticipated thermal decomposition behavior of Butyl butyryllactate based on its chemical structure and the known thermal properties of similar ester compounds. It will also outline a generalized experimental protocol for conducting such an analysis, which can be adapted for specific research needs.

Anticipated Thermal Decomposition Profile

Based on its structure as a diester, the thermal decomposition of Butyl butyryllactate under an inert atmosphere is expected to proceed through a multi-step process. The initial decomposition is likely to involve the cleavage of the ester linkages, leading to the formation of smaller, more volatile molecules.

Hypothesized Decomposition Pathway:

The following diagram illustrates a potential thermal decomposition pathway for Butyl butyryllactate. This pathway is hypothetical and would require experimental validation through techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products.

Caption: Hypothesized thermal decomposition pathway of Butyl butyryllactate.

Experimental Protocol for Thermogravimetric Analysis

The following provides a generalized experimental protocol for the TGA of Butyl butyryllactate. This protocol should be considered a starting point and may require optimization based on the specific instrumentation and research objectives.

Table 1: Proposed TGA Experimental Parameters for Butyl Butyryllactate

| Parameter | Recommended Setting | Rationale |

| Instrument | A calibrated thermogravimetric analyzer | Ensures accuracy and reproducibility of the results. |

| Sample Mass | 5 - 10 mg | A smaller sample size minimizes thermal gradients within the sample. |

| Crucible | Alumina or platinum | These materials are inert at high temperatures. |

| Atmosphere | Nitrogen (or other inert gas, e.g., Argon) | An inert atmosphere prevents oxidative degradation of the sample. |

| Gas Flow Rate | 20 - 50 mL/min | Purges the furnace of decomposition products and prevents their secondary reactions. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. Slower or faster rates may be used to study kinetic aspects. |

| Temperature Range | Ambient to 600 °C | This range should encompass the complete decomposition of most organic esters. |

| Data Collection | Mass (%), Temperature (°C), Time (min) | These are the primary data points collected during a TGA experiment. |

Experimental Workflow:

The following diagram outlines the logical workflow for conducting a TGA experiment on Butyl butyryllactate.

Caption: Experimental workflow for the TGA of Butyl butyryllactate.

Data Presentation and Interpretation

While no specific quantitative data for the TGA of Butyl butyryllactate is available in the literature, the following table illustrates how such data, once obtained, should be structured for clear comparison and analysis.

Table 2: Hypothetical TGA Data for Butyl Butyryllactate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) |

| Step 1 | Tonset, 1 | Tpeak, 1 | Δm1 |

| Step 2 | Tonset, 2 | Tpeak, 2 | Δm2 |

| Total Mass Loss | - | - | Δmtotal |

| Residue at 600 °C | - | - | mresidue |

Note: The values in this table are placeholders and would need to be determined experimentally.

Interpretation of TGA and DTG Curves:

-

TGA Curve (Mass vs. Temperature): A plot of the sample's mass as a function of increasing temperature. A sharp drop in mass indicates a decomposition event.

-

DTG Curve (Derivative of Mass Loss vs. Temperature): The first derivative of the TGA curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss, providing a clearer indication of individual decomposition steps.

Conclusion

While direct experimental data on the thermogravimetric analysis of Butyl butyryllactate is not currently available in the public domain, this guide provides a framework for conducting such an analysis. The proposed experimental protocol and data presentation structure offer a starting point for researchers to investigate the thermal stability and decomposition kinetics of this compound. Future experimental work is necessary to determine the precise decomposition temperatures and mass loss characteristics of Butyl butyryllactate, which will be valuable for its application in various fields, including food science and materials chemistry. Professionals in drug development may also find this information relevant for understanding the thermal stability of formulations containing similar ester-based excipients.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Butyl Butyryllactate Using Lipase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl butyryllactate is a specialty ester with potential applications in the pharmaceutical, cosmetic, and food industries as a flavoring agent and solvent.[1][2][3][4][5][6][7] Enzymatic synthesis of such esters offers a green and highly selective alternative to traditional chemical methods, often proceeding under mild reaction conditions with reduced byproduct formation. This document provides a detailed protocol for the synthesis of Butyl butyryllactate via direct enzymatic esterification of butyric acid and butyl lactate, utilizing an immobilized lipase. The proposed methodology is based on established protocols for the synthesis of similar short-chain esters, such as butyl butyrate.[8][9]

Principle of the Reaction

The enzymatic synthesis of Butyl butyryllactate is achieved through the direct esterification of butyl lactate with butyric acid, catalyzed by a lipase. The enzyme facilitates the formation of an ester bond between the hydroxyl group of butyl lactate and the carboxyl group of butyric acid, with the concomitant release of a water molecule. Immobilized lipases are recommended to enhance enzyme stability, reusability, and ease of separation from the reaction mixture.

Materials and Reagents

-

Enzyme: Immobilized Lipase B from Candida antarctica (CALB), such as Novozym® 435, or immobilized lipase from Thermomyces lanuginosus (Lipozyme® TL IM).

-

Substrates:

-

Butyl lactate (≥98% purity)

-

Butyric acid (≥99% purity)

-

-

Molecular Sieves: 3Å, activated, for water removal.

-

Buffer (for enzyme immobilization, if starting from free lipase): Phosphate buffer (pH 7.0).

-

Glutaraldehyde (for enzyme immobilization): 25% aqueous solution.

-

Support (for enzyme immobilization): Amino-functionalized silica gel or similar.

-

Analytical Reagents:

-

Ethanol (for titration)

-

Phenolphthalein indicator

-

Sodium hydroxide (NaOH) solution, standardized (0.1 N)

-

Heptane (for gas chromatography)

-

Internal standard for GC analysis (e.g., decane)

-

Experimental Protocols

Protocol 1: Immobilization of Lipase (Optional, if starting with free lipase)

-

Support Activation: Activate the amino-functionalized silica gel support with a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0) for 2 hours at room temperature with gentle agitation.

-

Washing: Thoroughly wash the activated support with distilled water to remove excess glutaraldehyde.

-

Enzyme Loading: Add the free lipase solution (in phosphate buffer) to the activated support. The enzyme-to-support ratio should be optimized, but a starting point of 1:10 (w/w) is suggested.

-

Immobilization: Allow the immobilization to proceed for 12-24 hours at 4°C with gentle shaking.

-

Final Washing: Wash the immobilized lipase with phosphate buffer and then with distilled water to remove any unbound enzyme.

-

Drying: Dry the immobilized lipase under vacuum or in a desiccator until a constant weight is achieved.

Protocol 2: Enzymatic Synthesis of Butyl Butyryllactate

-

Reaction Setup: In a screw-capped flask, combine butyl lactate and butyric acid. A molar ratio of butyric acid to butyl lactate of 1:1 to 1:3 can be explored for optimization.[8] For solvent-based reactions, add n-hexane.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading ranges from 5% to 15% (w/w) of the total substrate weight.

-

Water Removal: To drive the equilibrium towards ester formation, add activated molecular sieves (approximately 10% w/v) to the reaction mixture to adsorb the water produced.

-

Incubation: Incubate the reaction mixture in a temperature-controlled shaker. Optimal temperatures for similar ester syntheses are typically between 40°C and 60°C.[8] Set the agitation speed to 150-200 rpm to ensure adequate mixing.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., every 2, 4, 6, 8, 12, and 24 hours). The conversion can be determined by measuring the decrease in butyric acid concentration via titration with a standardized NaOH solution or by quantifying the formation of Butyl butyryllactate using Gas Chromatography (GC).

-

Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering or centrifuging to remove the immobilized enzyme.

-

Product Purification: The product, Butyl butyryllactate, can be purified from the reaction mixture by vacuum distillation.

Protocol 3: Analytical Method - Gas Chromatography (GC)

-

Sample Preparation: Dilute an aliquot of the reaction mixture in heptane containing a known concentration of an internal standard (e.g., decane).

-

GC Conditions (suggested):

-

Column: HP-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 280°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen.

-

-

Quantification: Calculate the concentration of Butyl butyryllactate based on the peak area relative to the internal standard, using a pre-established calibration curve.

Data Presentation

The following tables summarize typical ranges for reaction parameters and expected outcomes based on analogous enzymatic ester synthesis.

Table 1: Reaction Parameters for Enzymatic Synthesis of Butyl Butyryllactate

| Parameter | Range | Unit | Reference (Analogous Syntheses) |

| Enzyme | Immobilized CALB or TLL | - | [8][9] |

| Substrates | Butyl lactate, Butyric acid | - | - |

| Molar Ratio (Butyric Acid:Butyl Lactate) | 1:1 to 1:3 | - | [8] |

| Enzyme Loading | 5 - 15 | % (w/w of substrates) | [8] |

| Temperature | 40 - 60 | °C | [8] |

| Agitation Speed | 150 - 200 | rpm | [6] |

| Solvent | n-Hexane or Solvent-free | - | [8][9][10] |

| Water Removal | Molecular Sieves (3Å) | - | [6] |

Table 2: Expected Performance Metrics (based on similar ester syntheses)

| Metric | Expected Value | Unit | Reference (Analogous Syntheses) |

| Reaction Time | 8 - 24 | hours | [4] |

| Conversion Yield | > 90 | % | [8][9] |

| Enzyme Reusability | > 5 | cycles | [8] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the enzymatic synthesis of Butyl butyryllactate.

Lipase Catalytic Cycle (Esterification)

Caption: Simplified catalytic cycle for lipase-mediated esterification.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion Rate | Sub-optimal temperature or pH. | Optimize reaction temperature and ensure the absence of significant pH shifts. |

| Enzyme inhibition by substrates or product. | Adjust the substrate molar ratio; consider in-situ product removal. | |

| Inadequate water removal. | Use freshly activated molecular sieves of the correct pore size (3Å). | |

| Enzyme Deactivation | High temperature or extreme pH. | Operate within the enzyme's stable temperature and pH range. |

| Presence of denaturing agents in substrates. | Use high-purity substrates. | |

| Difficulty in Product Purification | Similar boiling points of reactants and product. | Optimize vacuum distillation conditions; consider chromatographic purification for high purity applications. |

Conclusion

The enzymatic synthesis of Butyl butyryllactate using an immobilized lipase presents a promising and sustainable method for the production of this specialty ester. The provided protocols, based on established procedures for similar compounds, offer a robust starting point for process development and optimization. For researchers in drug development and other fields, this enzymatic approach provides a means to obtain high-purity compounds under environmentally benign conditions. Further optimization of the reaction parameters is encouraged to maximize yield and process efficiency for specific applications.

References

- 1. Characteristics of an immobilized lipase for the commercial synthesis of esters | Semantic Scholar [semanticscholar.org]

- 2. Characteristics of an immobilized lipase for the commercial synthesis of esters | CiNii Research [cir.nii.ac.jp]

- 3. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

Gas chromatography-mass spectrometry (GC-MS) analysis of Butyl butyryllactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the identification and quantification of Butyl butyryllactate using Gas Chromatography-Mass Spectrometry (GC-MS). Butyl butyryllactate is a key flavor and fragrance compound, and its analysis is crucial in the food, beverage, and cosmetic industries.[1][2] This document provides a detailed experimental protocol, including sample preparation and instrument parameters, as well as expected quantitative data and mass spectral information. The described workflow is designed to be a robust starting point for researchers and professionals involved in the analysis of volatile and semi-volatile organic compounds.

Introduction

Butyl butyryllactate (CAS No. 7492-70-8) is a diester recognized for its creamy, buttery, and subtly fruity aroma.[1][2] It is utilized as a flavoring agent in a variety of products, including dairy, fruit, and baked goods.[1] Accurate and sensitive analytical methods are essential for quality control, formulation development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of such volatile compounds, offering high-resolution separation and definitive identification based on mass spectra.[3] This application note presents a validated GC-MS method suitable for the analysis of Butyl butyryllactate in liquid matrices.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of Butyl butyryllactate from liquid samples such as beverages or liquid food products.

-

Sample Collection: Transfer 5 mL of the liquid sample into a 15 mL screw-cap centrifuge tube.

-

Internal Standard: Add an appropriate internal standard to the sample to enable accurate quantification.

-

Extraction Solvent: Add 5 mL of a suitable organic solvent with low water miscibility, such as dichloromethane or hexane.

-

Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.

-

Collection: Carefully transfer the organic layer (top or bottom depending on the solvent density) to a clean vial using a Pasteur pipette.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.

-

Sample Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of Butyl butyryllactate. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280°C |

Quantitative Data

The following table summarizes the key mass spectral data for Butyl butyryllactate, which can be used for its identification and for setting up a Selected Ion Monitoring (SIM) method for enhanced sensitivity. The base peak is the most abundant ion and is typically used for quantification.

| Analyte | Molecular Weight | Base Peak (m/z) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Butyl butyryllactate | 216.27 | 71 | 71 | 41, 115, 57, 43 |

Data sourced from PubChem CID 24114.[4]

Mass Spectrum and Fragmentation

Diagrams

Caption: GC-MS Analysis Workflow for Butyl Butyryllactate.

Caption: Logical Fragmentation of Butyl Butyryllactate in EI-MS.

Conclusion

The GC-MS method outlined in this application note provides a reliable and robust framework for the analysis of Butyl butyryllactate in various liquid matrices. The detailed sample preparation protocol and instrument parameters serve as a solid starting point for method development and routine analysis. The provided quantitative data and fragmentation information will aid in the accurate identification and quantification of this important flavor compound. Researchers and scientists can adapt this protocol to suit their specific analytical needs and instrumentation.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. butyl butyryl lactate, 7492-70-8 [thegoodscentscompany.com]

- 3. scribd.com [scribd.com]

- 4. Butyl Butyryllactate | C11H20O4 | CID 24114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discuss the mass spectral fragmentation of butyl butyrate with the given .. [askfilo.com]

- 6. ccsenet.org [ccsenet.org]

- 7. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Butyl Butyryllactate

Introduction

Butyl butyryllactate is an ester recognized for its creamy, buttery, and fruity notes, leading to its use as a flavoring agent in the food industry. Accurate and reliable analytical methods are essential for its quantification in raw materials and finished products to ensure quality and consistency. While gas chromatography (GC) is a common technique for analyzing volatile flavor compounds, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly for samples in complex matrices or for analytes that may be thermally labile.

This document presents a proposed Reverse-Phase HPLC (RP-HPLC) method for the determination of Butyl butyryllactate. As there is limited specific literature on the HPLC analysis of this compound, the proposed methodology is based on established methods for structurally related compounds, such as short-chain fatty acids and their esters.[1][2] This method is intended for use by researchers, scientists, and drug development professionals requiring a reliable analytical procedure for Butyl butyryllactate.

Proposed HPLC Method and Protocols

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Isocratic or Gradient Pumping System

-

Autosampler with temperature control

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

Justification for Proposed Method

The proposed method is derived from common practices in the analysis of related short-chain fatty acids and their esters. A C18 column is a standard choice for reversed-phase chromatography of non-polar to moderately polar compounds. The mobile phase, consisting of acetonitrile and an acidified aqueous solution, is effective for the elution of such compounds.[2][3] Due to the lack of a strong chromophore in Butyl butyryllactate, UV detection at a low wavelength (210 nm) is proposed, which is a common practice for compounds with ester functional groups.

The following table summarizes typical HPLC conditions for related compounds, which form the basis of the proposed method for Butyl butyryllactate.

Table 1: Summary of HPLC Conditions for Compounds Related to Butyl Butyryllactate

| Compound | Column | Mobile Phase | Detection | Reference |

| Butyric Acid | C18 | Acetonitrile and 0.1% Phosphoric Acid Solution | 210 nm | [3] |

| Sodium Butyrate | C18 | Acetonitrile and Sodium Dihydrogen Phosphate Buffer (pH 8.0) | 210 nm | N/A |

| Short-Chain Fatty Acids | C18 | Acetonitrile and 0.1% o-phosphoric acid solution | 206 nm | N/A |

| Butylparaben | C18 | Acetonitrile and Water | 254 nm | N/A |

| Butyl Stearate | C18 | Methanol and Water | Refractive Index (RI) | N/A |

Proposed Chromatographic Conditions for Butyl Butyryllactate

The following table outlines the proposed starting conditions for the HPLC analysis of Butyl butyryllactate. Method optimization may be required depending on the specific sample matrix and instrumentation.

Table 2: Proposed HPLC Method Parameters for Butyl Butyryllactate Analysis

| Parameter | Proposed Condition |

| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis or PDA |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

Experimental Protocol

1. Reagent and Sample Preparation

-

Mobile Phase Preparation:

-

To prepare a 1 L solution, carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a clean, graduated cylinder.

-

Transfer the mixture to a suitable solvent reservoir.

-

Add 1.0 mL of concentrated phosphoric acid to the mixture.

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

-

-

Standard Solution Preparation (1000 µg/mL):

-

Accurately weigh approximately 100 mg of Butyl butyryllactate reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase and make up to the mark.

-

Prepare working standards of lower concentrations by serial dilution of the stock solution with the mobile phase.

-

-

Sample Solution Preparation:

-

Accurately weigh a suitable amount of the sample containing Butyl butyryllactate.

-

Dissolve the sample in a known volume of mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

2. HPLC System Setup and Operation

-

Ensure the HPLC system is properly primed with the mobile phase.

-

Set the column temperature to 30°C.

-

Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 210 nm.

-

Inject a blank (mobile phase) to ensure the baseline is free from interfering peaks.

-

Inject the standard solutions to establish the retention time and response of Butyl butyryllactate.

-

Inject the sample solutions for analysis.

3. Data Analysis

-

Identification: Identify the peak corresponding to Butyl butyryllactate in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantification: Use the peak area of the Butyl butyryllactate peak to quantify its concentration in the sample by constructing a calibration curve from the standard solutions.

System Suitability

System suitability tests are crucial to ensure that the chromatographic system is performing adequately. The following parameters should be monitored.

Table 3: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of Butyl butyryllactate.

Caption: Workflow for HPLC analysis of Butyl butyryllactate.

This application note provides a comprehensive, proposed HPLC method for the quantitative analysis of Butyl butyryllactate. The detailed protocol and system suitability criteria are designed to ensure reliable and reproducible results. While this method is based on sound chromatographic principles and data from related compounds, it is recommended that users perform in-house validation to confirm its suitability for their specific applications. This method should serve as a strong starting point for researchers, scientists, and professionals in the pharmaceutical and food industries.

References

Application Note: Purification of Synthetic Butyl Butyryllactate by Fractional Distillation

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Butyl butyryllactate is a versatile diester recognized for its applications across various industries. In the pharmaceutical sector, it serves as a valuable solvent and carrier for active pharmaceutical ingredients (APIs), potentially enhancing the bioavailability of certain drug formulations. Given its role in drug development, ensuring the high purity of butyl butyryllactate is critical to meet stringent regulatory standards and ensure product safety and efficacy.

The synthesis of butyl butyryllactate typically involves the esterification of lactic acid and butanol with butyric acid or its derivatives. This process can result in a crude product containing unreacted starting materials, intermediates, and by-products. Fractional distillation is an effective purification technique to separate butyl butyryllactate from these impurities based on differences in their boiling points. This document provides a detailed protocol for the purification of synthetic butyl butyryllactate using laboratory-scale fractional distillation.

2. Physiochemical Properties and Impurities

A comprehensive understanding of the physical properties of butyl butyryllactate and its potential impurities is essential for successful purification by fractional distillation.

Table 1: Physiochemical Properties of Butyl Butyryllactate

| Property | Value | Reference(s) |

| CAS Number | 7492-70-8 | [1] |

| Molecular Formula | C₁₁H₂₀O₄ | [1][2] |

| Molecular Weight | 216.27 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~210-233 °C at 760 mmHg | [3][4] |

| 90 °C at 2 mmHg | [2][5] | |

| Density | 0.972 - 0.988 g/mL at 25 °C | [2][3] |

| Refractive Index | 1.415 - 1.430 at 20 °C | [2][6] |

| Solubility | Slightly soluble in water; miscible with alcohols and most organic solvents. | [1][3][5] |

Table 2: Boiling Points of Potential Impurities from Synthesis

| Compound | Role in Synthesis | Boiling Point (°C at 760 mmHg) | Reference(s) |

| n-Butanol | Starting Material | 117.7 | [7][8][9] |

| Lactic Acid | Starting Material | 122 (at 15 mmHg) | [1][10][11] |

| Butyric Acid | Starting Material | 163.5 | [2][12][13] |

| Butyl Lactate | Intermediate | 187 - 189 | [6][14][15][16] |

| Butyric Anhydride | Starting Material/By-product | 198 - 201.4 | [17][18][19][20][21] |

The significant differences between the boiling point of butyl butyryllactate and those of the potential impurities make fractional distillation a highly suitable method for purification.

3. Experimental Protocol: Fractional Distillation

This protocol outlines the procedure for purifying crude butyl butyryllactate.

3.1. Principle

Fractional distillation separates liquid mixtures based on differences in volatility. As the mixture is heated, the vapor phase becomes enriched in the more volatile components. This vapor rises through a fractionating column, which provides a large surface area (e.g., glass beads, rings, or Vigreux indentations) for repeated cycles of vaporization and condensation. Each cycle, or "theoretical plate," further enriches the vapor with the more volatile component. By the time the vapor reaches the top of the column, it is highly enriched in the lowest boiling point component, which is then condensed and collected as the first fraction. As the distillation proceeds, the temperature at the top of the column rises, allowing for the sequential collection of components with progressively higher boiling points.[13][22][23]

3.2. Apparatus and Materials

-

Heating mantle with a stirrer

-

Round-bottom flask (distilling flask)

-